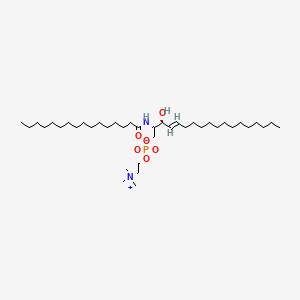

N-Palmitoylsphingomyelin

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUXQNLWDTSLO-GWQJGLRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312972, DTXSID401334206 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6254-89-3, 641628-11-7 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PALMITOYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways of N Palmitoylsphingomyelin

N-Palmitoylsphingomyelin Biosynthesis

The de novo synthesis of this compound is a multi-step process that begins in the endoplasmic reticulum and culminates in the Golgi apparatus.

The first committed and rate-limiting step in the biosynthesis of all sphingolipids, including this compound, is the condensation of the amino acid L-serine with palmitoyl-CoA. wikipedia.orgnumberanalytics.comtandfonline.com This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , which is located on the cytosolic face of the endoplasmic reticulum (ER). wikipedia.orgnih.gov SPT, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, joins these two precursors to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine). numberanalytics.comtandfonline.comnih.gov

Following the initial condensation, the newly formed 3-ketodihydrosphingosine undergoes a series of modifications at the ER. First, it is rapidly reduced to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase. tandfonline.comresearchgate.net Next, a fatty acyl group is attached to the amino group of dihydrosphingosine via an amide linkage. This N-acylation is carried out by a family of (dihydro)ceramide synthases (CerS). numberanalytics.comresearchgate.netmdpi.com To form the specific precursor for this compound, palmitoyl-CoA is used as the acyl donor. The resulting molecule is dihydroceramide (B1258172). Finally, a double bond is introduced into the sphingoid base backbone by dihydroceramide desaturase, yielding ceramide . wikipedia.orgnumberanalytics.comresearchgate.net

This newly synthesized ceramide is then transported from its site of synthesis in the ER to the Golgi apparatus, where the final step of sphingomyelin (B164518) synthesis occurs. wikipedia.orgrupress.org Evidence suggests that this transport is predominantly a non-vesicular process, meaning it does not rely on transport vesicles. rupress.orgnih.govnih.gov

In the lumen of the trans-Golgi, ceramide is converted into sphingomyelin. wikipedia.orgjst.go.jp This reaction is catalyzed by Sphingomyelin Synthase (SMS) , an enzyme that transfers a phosphocholine (B91661) head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. wikipedia.orgmdpi.comembopress.org This enzymatic action results in the formation of this compound and, as a crucial byproduct, diacylglycerol (DAG) . wikipedia.orgembopress.orglaminarpharma.com

Mammalian cells possess a family of SMS enzymes. The primary isozymes are:

SMS1 : Predominantly located in the Golgi apparatus. mdpi.comembopress.org

SMS2 : Primarily found at the plasma membrane. wikipedia.orgmdpi.comembopress.org

Sphingomyelin Synthase-related protein (SMSr) : An ER-resident protein that preferentially uses phosphatidylethanolamine (B1630911) to produce ceramide phosphoethanolamine, not sphingomyelin. mdpi.comnih.gov

Both SMS1 and SMS2 catalyze the same reaction to produce sphingomyelin. mdpi.comkanazawa-med.ac.jpnih.gov

The efficient, non-vesicular transport of ceramide from the ER to the trans-Golgi is mediated by the Ceramide Transfer Protein (CERT) . jst.go.jpnih.govencyclopedia.pub CERT is a cytosolic protein that acts as a lipid shuttle. nih.govpnas.org It specifically extracts ceramide from the ER membrane and delivers it to the Golgi. nih.govscientificarchives.com This function is critical for the synthesis of sphingomyelin. nih.gov

CERT's function is facilitated by its distinct domains:

A START (StAR-related lipid transfer) domain at the C-terminus, which binds and shields the ceramide molecule during transport. pnas.orgscientificarchives.com

A Pleckstrin Homology (PH) domain at the N-terminus, which targets the protein to the Golgi by binding to phosphatidylinositol 4-phosphate. scientificarchives.combiologists.com

A FFAT motif (two phenylalanines in an acidic tract) that allows CERT to interact with VAMP-associated proteins (VAP) in the ER membrane. scientificarchives.combiologists.com

This intricate mechanism ensures a directed flow of ceramide to the site of sphingomyelin synthesis. jst.go.jp

The synthesis of this compound is intrinsically linked to the production of Diacylglycerol (DAG) . wikipedia.org The reaction catalyzed by Sphingomyelin Synthase (SMS) uses phosphatidylcholine as the donor for the phosphocholine head group, leaving behind the glycerol (B35011) backbone with two fatty acid chains, which is DAG. embopress.orgnih.gov

SMS Reaction: Ceramide + Phosphatidylcholine ⇌ Sphingomyelin + Diacylglycerol embopress.org

This reaction is significant because while ceramide is often associated with pro-apoptotic signals, DAG is a well-established second messenger that can activate signaling cascades, including those involved in cell growth and proliferation. wikipedia.orgembopress.org Therefore, the activity of SMS enzymes directly modulates the cellular balance of these two bioactive lipids. embopress.orgnih.gov

Role of Ceramide Transfer Protein (CERT) in Ceramide Flux

This compound Catabolism

The breakdown, or catabolism, of this compound is a hydrolytic process that reverses the final step of its synthesis. This degradation is primarily carried out by a class of enzymes known as sphingomyelinases (SMases) . wikipedia.orgnih.gov

Sphingomyelinases hydrolyze the phosphodiester bond in sphingomyelin, releasing the phosphocholine head group into the aqueous environment and regenerating ceramide . wikipedia.org

SMase Reaction: this compound → Ceramide + Phosphocholine wikipedia.org

This process is a key component of the "sphingomyelin cycle." researchgate.net The ceramide produced through this catabolic pathway can then participate in various cellular signaling events, notably in pathways leading to apoptosis (programmed cell death). wikipedia.org Different types of sphingomyelinases exist, categorized by their optimal pH, including acid and neutral sphingomyelinases, which function in different cellular compartments and are activated by diverse stimuli.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Pathway | Subcellular Location | Function |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Biosynthesis | Endoplasmic Reticulum | Catalyzes the condensation of serine and palmitoyl-CoA. tandfonline.comnih.gov |

| 3-Ketodihydrosphingosine Reductase | Biosynthesis | Endoplasmic Reticulum | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. tandfonline.comresearchgate.net |

| (Dihydro)ceramide Synthase (CerS) | Biosynthesis | Endoplasmic Reticulum | Acylates dihydrosphingosine to form dihydroceramide. numberanalytics.comresearchgate.net |

| Dihydroceramide Desaturase | Biosynthesis | Endoplasmic Reticulum | Desaturates dihydroceramide to form ceramide. wikipedia.orgresearchgate.net |

| Sphingomyelin Synthase 1 (SMS1) | Biosynthesis | Golgi Apparatus | Transfers phosphocholine from PC to ceramide, forming sphingomyelin and DAG. mdpi.comembopress.org |

| Sphingomyelin Synthase 2 (SMS2) | Biosynthesis | Plasma Membrane | Transfers phosphocholine from PC to ceramide, forming sphingomyelin and DAG. mdpi.comembopress.org |

Table 2: Transport Proteins in this compound Biosynthesis

| Protein | Function | Mechanism |

|---|

Compound Names

The following is a list of chemical compounds mentioned in this article:

3-ketodihydrosphingosine (3-ketosphinganine)

Ceramide

Ceramide phosphoethanolamine

Diacylglycerol (DAG)

Dihydrosphingosine (Sphinganine)

L-serine

this compound

Palmitoyl-CoA

Phosphatidylcholine (PC)

Phosphatidylethanolamine

Phosphatidylinositol 4-phosphate

Phosphocholine

Sphingomyelinase-Mediated Hydrolysis to Ceramide and Phosphocholine

The initial and pivotal step in the catabolism of this compound is its hydrolysis, a reaction catalyzed by a class of enzymes known as sphingomyelinases. wikipedia.orgmdpi.com This enzymatic cleavage breaks down sphingomyelin into two distinct molecules: ceramide and phosphocholine. wikipedia.orgresearchgate.net This process is not merely a degradative pathway but a critical activation step, as it releases ceramide, a potent bioactive lipid, from its relatively inert sphingomyelin precursor. wikipedia.orgfrontiersin.org

The hydrolysis of sphingomyelin can be initiated by various stimuli, including cellular stress and receptor-mediated signaling events. wikipedia.orgfrontiersin.org Different isoforms of sphingomyelinase exist, each with distinct subcellular localizations and optimal pH ranges, allowing for the generation of ceramide in specific cellular compartments to elicit localized signaling responses. mdpi.comfrontiersin.org For instance, acid sphingomyelinase (ASM) is primarily active in the lysosomes and can also be secreted, while neutral sphingomyelinases act at the plasma membrane. researchgate.netfrontiersin.orgfrontiersin.org

The generation of ceramide from sphingomyelin alters the biophysical properties of cellular membranes. frontiersin.org The enzymatic formation of ceramide can lead to the formation of ceramide-enriched microdomains or platforms within the membrane. researchgate.netacs.org These domains can then serve as hubs for the clustering of receptor molecules and the organization of signaling complexes, thereby amplifying cellular signals. researchgate.net

| Substrate | Enzyme | Products | Significance |

|---|---|---|---|

| This compound | Sphingomyelinase | Ceramide, Phosphocholine | Initiates sphingolipid signaling by generating the bioactive lipid ceramide. wikipedia.orgwikipedia.org |

Distinct Roles of Neutral Sphingomyelinase-2 (NSM2) in Membrane Turnover

Among the neutral sphingomyelinases, Neutral Sphingomyelinase-2 (NSM2), encoded by the SMPD3 gene, plays a significant role in membrane turnover and signaling at the cytosolic leaflet of the plasma membrane and the Golgi apparatus. frontiersin.orgfrontiersin.org NSM2 catalyzes the conversion of sphingomyelin to ceramide and phosphocholine, a process crucial for cellular responses to various stimuli, including stress and inflammatory cytokines like TNFα. frontiersin.orgmdpi.com

Furthermore, NSM2 activity is integral to cholesterol homeostasis. It has been demonstrated to be important for the transport of cholesterol from the plasma membrane to the endoplasmic reticulum for the synthesis of cholesteryl esters. frontiersin.orgnih.gov This function highlights a broader role for NSM2 in regulating lipid metabolism and cellular proliferation. nih.gov The enzyme's involvement in the generation of diacylglycerol (DAG), another key signaling lipid, further underscores its importance in T-cell activation and other signaling cascades. frontiersin.orgnih.gov Recent research also points to a novel localization of NSM2 to lipid droplets, where it influences neutral lipid storage and fatty acid metabolism. mdpi.comresearchgate.net

| Function | Mechanism | Cellular Impact |

|---|---|---|

| Membrane Turnover | Hydrolyzes sphingomyelin to ceramide at the plasma membrane. frontiersin.orgnih.gov | Alters membrane lipid composition and biophysical properties. nih.gov |

| Cholesterol Homeostasis | Facilitates cholesterol transport to the endoplasmic reticulum. frontiersin.orgnih.gov | Regulates cholesteryl ester production and lipid metabolism. nih.gov |

| Signal Transduction | Contributes to the generation of diacylglycerol (DAG). nih.gov | Plays a role in T-cell activation and other signaling pathways. frontiersin.orgnih.gov |

| Neutral Lipid Storage | Localizes to lipid droplets and influences their composition. mdpi.comresearchgate.net | Regulates fatty acid metabolism and cellular energy state. mdpi.comresearchgate.net |

Generation of Bioactive Sphingolipid Metabolites

The hydrolysis of this compound is the gateway to a complex network of bioactive sphingolipid metabolites. nih.gov Ceramide, the direct product, sits (B43327) at the heart of this metabolic hub and can be further metabolized to generate other signaling molecules. skinident.worldencyclopedia.pub

One of the key metabolic fates of ceramide is its deacylation by ceramidases to produce sphingosine (B13886) and a free fatty acid. creative-proteomics.com Sphingosine, a long-chain amino alcohol, is itself a bioactive molecule involved in processes like cell growth arrest and apoptosis. creative-proteomics.com

Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). creative-proteomics.comwikipedia.org S1P is a potent signaling lipid that often has opposing effects to ceramide, promoting cell proliferation and survival. encyclopedia.pub It acts both intracellularly and as an extracellular ligand for a family of G protein-coupled receptors, the S1P receptors, thereby regulating a wide array of physiological processes including immune cell trafficking, angiogenesis, and vascular stability. creative-proteomics.comnih.gov

The intricate balance between the levels of ceramide, sphingosine, and S1P—often referred to as the "sphingolipid rheostat"—is critical for determining cell fate. encyclopedia.pub The metabolic conversion of this compound and its downstream products represents a highly regulated signaling cascade that allows cells to respond and adapt to their environment.

| Metabolite | Precursor | Key Enzyme | Primary Functions |

|---|---|---|---|

| Ceramide | This compound | Sphingomyelinase | Induces apoptosis, cell cycle arrest, and formation of membrane microdomains. researchgate.netwikipedia.orgebi.ac.uk |

| Sphingosine | Ceramide | Ceramidase | Involved in growth arrest and cell death; precursor for S1P. creative-proteomics.comcreative-proteomics.com |

| Sphingosine-1-Phosphate (S1P) | Sphingosine | Sphingosine Kinase | Promotes cell survival, proliferation, migration, and angiogenesis. creative-proteomics.comnih.gov |

Membrane Organization and Biophysical Dynamics of N Palmitoylsphingomyelin

Integration and Structural Contributions within Lipid Bilayers

N-Palmitoylsphingomyelin (PSM), a prominent sphingolipid in eukaryotic cell membranes, plays a crucial role in defining the structural and dynamic properties of lipid bilayers. nih.gov Its unique molecular architecture, characterized by a sphingosine (B13886) base, a saturated palmitoyl (B13399708) acyl chain, and a phosphocholine (B91661) headgroup, facilitates specific interactions that are fundamental to membrane organization. nih.govacs.org

Bilayer Formation and Packing Properties

Studies using deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy have revealed that the N-acyl chain of PSM exhibits significantly more configurational order in the liquid-crystalline state compared to the acyl chains of homologous phosphatidylcholines. nih.govnih.gov This suggests a tighter packing of the interfacial chains in sphingolipids. nih.gov The ability of PSM to pack tightly is a key factor in its lateral distribution within membranes. researchgate.net Molecular dynamics simulations have further elucidated the packing behavior, showing that local packing around PSM molecules favors parallel or antiparallel alignments, leading to the formation of anisotropic, chain-like clusters. nih.gov

Thermotropic Behavior and Phase Transitions in Hydrated Systems

The thermotropic behavior of this compound is characterized by a distinct chain-melting transition from a more ordered gel phase to a more fluid liquid-crystalline phase. acs.org For fully hydrated multilamellar vesicles of PSM, this main phase transition occurs at a temperature (TM) of approximately 41°C. acs.orgnih.gov Differential scanning calorimetry (DSC) reveals that this transition is reversible and cooperative. acs.orgresearchgate.net

The hydration level significantly influences the thermotropic properties of PSM. In its anhydrous state, PSM exhibits an endothermic transition at 75°C. acs.orgresearchgate.net As hydration increases, the transition temperature progressively decreases, and the transition enthalpy (ΔH) increases, reaching limiting values of TM = 41°C and ΔH = 7.5 kcal/mol at water contents above 25 wt%. acs.org This behavior underscores the importance of the aqueous environment in modulating the physical state of PSM-containing membranes.

| Property | Anhydrous C16:0-SM | Fully Hydrated C16:0-SM (>25 wt% H₂O) |

| Transition Temperature (TM) | 75 °C | 41 °C |

| Transition Enthalpy (ΔH) | 4.0 kcal/mol | 7.5 kcal/mol |

This table summarizes the thermotropic properties of this compound (C16:0-SM) in its anhydrous and fully hydrated states as determined by differential scanning calorimetry (DSC). Data sourced from acs.orgresearchgate.net.

Configurational Order of Acyl Chains within Membranes

The acyl chains of this compound exhibit a high degree of configurational order within the lipid bilayer. nih.govnih.gov Deuterium NMR studies have demonstrated that in the liquid-crystalline state, the N-acyl chain of PSM is significantly more ordered than the chains of comparable glycerophospholipids like dipalmitoyl phosphatidylcholine (DPPC). nih.govnih.gov This increased order is attributed to the unique structural features of sphingolipids, including the potential for intermolecular hydrogen bonding involving the amide linkage. nih.gov

Formation and Dynamic Organization of Membrane Microdomains

This compound is a cornerstone in the formation and dynamic organization of membrane microdomains, often referred to as lipid rafts. nih.govresearchgate.net These domains are transient, nanoscale assemblies of specific lipids and proteins that play crucial roles in various cellular processes.

This compound as a Key Component of Lipid Rafts

Lipid rafts are membrane regions enriched in sphingolipids, cholesterol, and certain proteins. mdpi.comfrontiersin.org The inherent properties of this compound, such as its saturated acyl chain and propensity for tight packing, make it a key organizer of these domains. nih.govresearchgate.net In model membranes composed of PSM, an unsaturated phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol, phase separation occurs, leading to the coexistence of a liquid-ordered (Lo) phase, enriched in PSM and cholesterol, and a liquid-disordered (Ld) phase, enriched in the unsaturated phospholipid. nih.govresearchgate.net

The formation of these raft-like domains is driven by favorable interactions between PSM and cholesterol, which are supported by hydrogen bonds. nih.gov Molecular dynamics simulations show that about 60% of PSM molecules form hydrogen bonds with other PSM molecules or cholesterol. nih.gov These interactions contribute to the formation of a more ordered and thicker bilayer within the raft domain compared to the surrounding membrane. arizona.edu The presence of PSM is critical for the formation of these stable, ordered domains that are thought to be involved in protein sorting and cell signaling. core.ac.uk

| Domain Type | Key Lipid Components | Phase State | Key Characteristics |

| Lipid Raft | This compound, Cholesterol | Liquid-ordered (Lo) | High acyl chain order, increased bilayer thickness, enriched in specific proteins. |

| Non-Raft | Unsaturated Glycerophospholipids | Liquid-disordered (Ld) | Lower acyl chain order, more fluid. |

This table outlines the key characteristics of lipid raft and non-raft membrane domains, highlighting the central role of this compound in raft formation. Data sourced from mdpi.comnih.govresearchgate.net.

Hierarchical Organization of Sphingolipid-Enriched Domains

Recent research suggests a hierarchical organization of sphingolipid-enriched domains within the plasma membrane. nih.gov High-resolution imaging has revealed that sphingolipids are not uniformly distributed but are organized into microdomains with diameters of approximately 200 nm. nih.gov These microdomains can further cluster into larger, micrometer-scale patches. nih.gov

This hierarchical organization is not solely dependent on lipid-lipid interactions. Studies have shown that the integrity of the cortical actin cytoskeleton is essential for maintaining these larger sphingolipid assemblages, while partial depletion of cholesterol perturbs their long-range organization but does not eliminate them. nih.gov This indicates a complex interplay between lipid self-assembly and protein-mediated scaffolding in the dynamic organization of sphingolipid-enriched domains. The synthesis of sphingolipids in the Golgi apparatus is also thought to play a role in the initial sorting and formation of these domains, which then mature and are transported to the plasma membrane. physiology.org This hierarchical structure allows for multiple levels of regulation and function, from nanoscale signaling platforms to larger-scale membrane organization.

Influence of Cytoskeletal Interactions on Domain Stability

The stability and organization of sphingolipid-enriched domains within the plasma membrane are not solely governed by lipid-lipid interactions but are also significantly influenced by the underlying cortical cytoskeleton. pnas.orgfrontiersin.org Direct imaging of isotope-labeled sphingolipids in fibroblasts has revealed that sphingolipids, including this compound, are organized into micrometer-scale patches composed of numerous smaller microdomains (~200 nm in diameter). pnas.orgnih.gov Crucially, the integrity of these domains is highly dependent on an intact actin cytoskeleton. pnas.orgnih.gov

Disruption of the actin cytoskeleton using agents like latrunculin A results in the elimination of these organized sphingolipid domains, leading to a random distribution of the lipids throughout the plasma membrane. pnas.orgnih.gov This finding suggests that the cytoskeleton plays an obligatory role in the clustering and maintenance of these sphingolipid-enriched regions. pnas.org The interaction may be indirect, potentially mediated by transmembrane or cytosolic proteins that link specific lipid domains to the actin meshwork, a mechanism referred to as cytoskeletal pinning. frontiersin.orgresearchgate.net This dependency on the cytoskeleton is more pronounced than the influence of cholesterol, indicating that these structures are a distinct type of membrane domain, different from the classical lipid raft model which emphasizes cholesterol-sphingolipid co-segregation as the primary driving force. pnas.orgnih.govasbmb.org

Lateral Pressure Profiles within this compound-Containing Membranes

The inclusion of this compound (PSM), particularly in combination with cholesterol, gives rise to unique and significant lateral pressure profiles within the membrane bilayer. plos.orgnih.gov Atom-scale simulations of raft-like membranes containing PSM, cholesterol, and a phosphatidylcholine show that these membranes have lateral pressure profiles that are distinctly different from those of non-raft-like, liquid-disordered membranes. plos.orgnih.gov

A key feature of these PSM-containing raft-like membranes is a significant increase in positive (repulsive) pressure in the central region of the bilayer. plos.org The peak pressures in this hydrophobic core region can be substantial, on the order of 1,000 bar. plos.org In contrast, the region corresponding to the lipid headgroups experiences a positive pressure of approximately +500 bar. rsc.org These large local pressures can have profound effects on the conformational states of integral membrane proteins. plos.org The changes in the lateral pressure profile are modulated by the lipid composition; for instance, the inclusion of sterols like cholesterol is a major factor in altering the pressure profile, with the effect being most pronounced in saturated lipid environments such as those rich in PSM. plos.orgrsc.org

Inter-lipid Interactions

The interaction between this compound (PSM) and cholesterol is a cornerstone of membrane organization, leading to the formation of tightly packed, ordered membrane domains. Cholesterol is known to interact more strongly with sphingolipids than with phosphatidylcholines of a similar acyl chain length. researchgate.net This preferential interaction significantly modulates the biophysical properties of the membrane.

Differential scanning calorimetry (DSC) and X-ray diffraction studies show that adding cholesterol to hydrated PSM bilayers progressively decreases the enthalpy of the main phase transition (TM ≈ 41°C) until the cooperative transition is completely eliminated at cholesterol concentrations above 50 mol%. acs.orgcapes.gov.br This indicates the formation of a liquid-ordered (Lo) phase, which is an intermediate state between the rigid gel phase and the fluid liquid-crystalline phase. researchgate.netacs.org Fluorescence spectroscopy and atomic force microscopy on PSM/cholesterol binary mixtures reveal the coexistence of gel (Lβ) and liquid-ordered (Lo) phases at cholesterol mole fractions up to 0.25, beyond which a single Lo phase is observed. nih.gov

The presence of cholesterol also affects membrane structure and dynamics. It can prevent the natural tilt of PSM's hydrocarbon chains, leading to an increase in the thickness of the bilayer in Lo domains. nih.gov Furthermore, the inclusion of PSM in a membrane, as compared to dipalmitoylphosphatidylcholine (DPPC), slows down the rate of cholesterol's transmembrane movement (flip-flop) and inter-vesicle exchange by a factor of two. nih.govresearchgate.net Atomistic simulations confirm that PSM and cholesterol create strongly packed and rigid bilayers, evidenced by a significantly higher area compressibility modulus (KA) compared to phosphatidylcholine-cholesterol bilayers. plos.org

Table 1: Effect of Cholesterol on this compound (C16:0-SM) Bilayer Properties

| Cholesterol (mol %) | Main Transition (TM) | Transition Enthalpy (ΔH) | Phase State (at 22-29°C) | Bilayer Periodicity (d, Å at 29°C) |

|---|---|---|---|---|

| 0 | ~41 °C | ~7.5 kcal/mol | Gel (Lβ) | 73.5 |

| 0-25 | Decreases | Decreases | Coexistence of Gel (Lβ) and Liquid-ordered (Lo) | - |

| >25 | - | - | Single Liquid-ordered (Lo) | - |

| 50 | No cooperative transition | No cooperative transition | Liquid-ordered (Lo) | 73.5 |

Data compiled from references acs.orgcapes.gov.brnih.gov.

The mixing behavior of this compound (PSM) with phosphatidylcholines (PCs) is highly dependent on the specific PC species, particularly the length and saturation of its acyl chains.

Studies using differential scanning calorimetry (DSC) and X-ray diffraction have shown that PSM is completely miscible with dipalmitoylphosphatidylcholine (DPPC) in both the gel and liquid-crystalline phases. acs.org However, this mixing is considered highly nonideal. nih.gov In contrast, the mixing of PSM with dimyristoylphosphatidylcholine (B1235183) (DMPC) is nearly ideal. nih.gov

The interaction with unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is characterized by phase separation. nih.gov Deuterium NMR (2H-NMR) spectroscopy on PSM/POPC mixtures reveals the onset of phase separation into liquid-crystalline and ordered domains at temperatures below 30°C. nih.gov A phase diagram for the PSM/POPC system confirms the coexistence of a liquid-disordered phase and a solid, PSM-enriched phase at physiological temperatures. nih.gov In these mixed systems, the presence of PSM significantly increases the order of the lipid acyl chains compared to membranes with POPC alone. nih.gov Brewster angle microscopy of PSM/POPC monolayers shows that as the proportion of POPC increases, the size of the condensed, SM-rich domains decreases, and the surface pressure required for their formation increases. mpg.de

Table 2: Phase Behavior of this compound (PSM) in Binary Mixtures with Phosphatidylcholines (PC)

| PC Partner | Mixing Behavior | Observed Phenomena | Reference |

|---|---|---|---|

| DPPC (16:0/16:0 PC) | Completely miscible, but highly nonideal | A single, broad phase transition is observed. | acs.orgnih.gov |

| POPC (16:0/18:1 PC) | Phase separation | Coexistence of liquid-disordered (POPC-rich) and solid/ordered (PSM-rich) phases. | nih.govnih.gov |

| DMPC (14:0/14:0 PC) | Nearly ideal mixing | - | nih.gov |

The enzymatic conversion of sphingomyelin (B164518) to ceramide in cell membranes is a key event in cellular signaling. In model systems, this compound (PSM) and N-Palmitoylceramide (pCer) exhibit complex phase behavior characterized by immiscibility. google.co.jp Studies using 2H NMR and DSC have shown that pCer stabilizes the gel state of PSM. nih.gov At various compositions, the two lipids can coexist, forming separate domains within the membrane. nih.gov Specifically, a PSM:pCer gel phase can coexist with a PSM liquid-crystalline (Lα) phase. nih.gov

In more complex ternary mixtures containing PSM, pCer, and cholesterol, immiscibility is observed between cholesterol-enriched liquid-ordered (Lo) domains and gel-like, ceramide-enriched domains. nih.govresearchgate.net This indicates that ceramide and cholesterol can form distinct domains with PSM. However, ceramide is generally unable to displace cholesterol from its favorable interaction with PSM. nih.gov In fact, the opposite effect is observed: cholesterol can strongly influence the distribution of pSM/pCer domains, effectively displacing pCer from its tight packing with PSM and preventing the formation of large ceramide-rich platforms. nih.gov This suggests that cholesterol levels are a key determinant in controlling the effects of ceramide generation in membranes. nih.gov

The structure of the N-acyl chain of sphingomyelin, specifically its length and degree of saturation, is a critical determinant of its interactions with other membrane lipids and proteins. nih.gov The typically long and saturated nature of natural sphingomyelin acyl chains promotes strong van der Waals interactions, leading to ordered and tightly packed domains. nih.govresearchgate.net

Increasing the length of a saturated N-acyl chain in sphingomyelin (from C12 to C24) leads to a decrease in the average area per lipid and an increase in the propensity to form condensed phases. researchgate.netnih.gov This enhanced packing also correlates with a reduction in the rate of lateral diffusion. nih.gov Conversely, the introduction of a cis double bond into the acyl chain increases the molecular area, disrupting the tight packing and leading to faster lateral diffusion compared to the saturated counterpart. nih.govresearchgate.net

This hydrophobic matching between the acyl chains of sphingomyelin and interacting partners is crucial. For instance, some GPI-anchored proteins preferentially associate with rafts containing longer-chain stearoyl (C18) sphingomyelin over those with shorter-chain palmitoyl (C16) sphingomyelin, highlighting the importance of acyl chain length in protein sorting. tandfonline.com Furthermore, simulations have shown that very long-chain sphingomyelins (e.g., C24) can interdigitate into the opposing leaflet of the membrane, an effect that influences the transmembrane distribution of other lipids like cholesterol. rsc.org

Table 3: Influence of Sphingomyelin (SM) Acyl Chain Properties on Membrane Parameters

| Acyl Chain | Property | Effect | Reference |

|---|---|---|---|

| Increasing Saturated Chain Length (e.g., C16:0 to C24:0) | Area per Lipid | Decreases (e.g., 0.525 nm² for C16:0-SM vs. 0.477 nm² for C24:0-SM) | researchgate.net |

| Increasing Saturated Chain Length | Lateral Diffusion | Decreases | nih.gov |

| Unsaturated vs. Saturated (e.g., C24:1 vs C24:0) | Area per Lipid | Increases (e.g., 0.607 nm² for C24:1-SM vs. 0.477 nm² for C24:0-SM) | researchgate.net |

| Unsaturated vs. Saturated | Lateral Diffusion | Faster in unsaturated SM bilayers | nih.gov |

Hydrogen Bonding in this compound-Containing Membranes

The unique structural characteristics of this compound (PSM), particularly its capacity for hydrogen bonding, play a pivotal role in the organization and stability of biological membranes. Unlike glycerophospholipids such as phosphatidylcholine (PC), which primarily possess hydrogen bond accepting groups (carbonyls), PSM features both hydrogen bond donor (amide NH and sphingosine OH) and acceptor groups. core.ac.uknih.gov This dual capability allows for the formation of complex and robust hydrogen bond networks within the membrane interface. core.ac.uk

Molecular dynamics simulations and experimental studies have elucidated the specific hydrogen bonding behaviors of PSM. The sphingosine hydroxyl (OH) group predominantly forms intramolecular hydrogen bonds with the phosphate (B84403) oxygens of its own headgroup. nih.gov In contrast, the amide (NH) group is almost exclusively involved in intermolecular hydrogen bonds with neighboring lipid molecules. nih.gov This intermolecular hydrogen bonding is a critical factor contributing to the higher configurational order observed in the N-acyl chain of PSM compared to that of phosphatidylcholines in the liquid-crystalline state. nih.govnih.gov These interactions create stable hydrogen-bonded lipid clusters, which can involve multiple PSM molecules and significantly slow down interfacial dynamics. nih.govchemrxiv.org

| Hydrogen Bond Donor/Acceptor | Type of Bond | Interacting Partner | Significance |

| Sphingosine -OH group | Primarily Intramolecular | Phosphate oxygens of the same molecule | Contributes to the specific conformation of the PSM headgroup. nih.gov |

| Amide -NH group | Almost Exclusively Intermolecular | Neighboring lipid molecules (e.g., phosphate oxygens, carbonyls) | Creates a dynamic network of lipid clusters, increasing membrane order and stability. nih.govnih.govnih.gov |

| Carbonyl groups (in PC) | Acceptor only | Water, other H-bond donors | Limited to accepting hydrogen bonds, resulting in a less complex H-bond network compared to PSM. core.ac.uk |

| Amide groups (in PSM) | Donor | Carbonyls of neighboring lipids (e.g., DPPC) | Can replace water-mediated interactions, forming direct lipid-lipid H-bonds and increasing membrane viscosity. chemrxiv.org |

Protein-Lipid Interactions and Membrane Protein Function

The lipid environment surrounding a membrane protein is not merely a passive solvent but an active modulator of protein structure and function. This compound, through its unique biophysical properties, plays a significant role in these protein-lipid interactions, particularly within specialized membrane domains.

Local Lipid Environment Modulation of Membrane Protein Conformation

The enrichment of this compound and cholesterol in specific membrane regions leads to the formation of liquid-ordered (lo) domains, often referred to as lipid rafts. researchgate.net These domains possess distinct biophysical properties, including increased thickness, higher acyl chain order, and altered lateral pressure profiles, compared to the surrounding liquid-disordered (ld) phase. plos.orgnih.gov These properties of the local lipid environment can directly influence the conformational landscape of embedded or associated membrane proteins. nih.govresearchgate.net

Changes in membrane thickness, for instance, can lead to a hydrophobic mismatch between the protein's transmembrane domain and the surrounding lipid bilayer, which can induce conformational changes in the protein. plos.org Furthermore, the lateral pressure profile of the membrane, which is significantly different in raft-like domains, can affect the equilibrium between different functional states of a membrane protein, particularly those that involve anisotropic structural changes. plos.org Atomistic simulations have shown that the presence of PSM and cholesterol in raft-like membranes leads to unique lateral pressure profiles that are distinct from non-raft membranes. plos.org It has been demonstrated that cholesterol-induced lipid ordering can meaningfully modulate the conformational landscape of proteins such as rhodopsin and certain potassium channels. nih.gov The tightly packed and ordered environment created by PSM can thus stabilize specific protein conformations, thereby modulating their activity. researchgate.net

Regulation of Associated Protein Activity within Sphingolipid-Enriched Domains

Sphingolipid-enriched domains function as dynamic platforms that can concentrate or exclude specific proteins, thereby regulating their activity. researchgate.netplos.org This lateral sorting of proteins can facilitate interactions between components of a signaling pathway or prevent unwanted interactions. nih.gov The altered diffusion dynamics within these domains also play a regulatory role; the increased viscosity and molecular packing in PSM-rich regions can retard the lateral diffusion of associated proteins, which can influence the duration of protein-protein interactions and the kinetics of signaling events. nih.govresearchgate.net

A prime example of the regulation of protein activity is seen with sphingomyelinase (SMase), an enzyme that hydrolyzes sphingomyelin. Studies have shown that SMase activity is significantly higher in raft-like lipid mixtures that exhibit liquid-disordered/liquid-ordered phase coexistence compared to membranes in a single phase. nih.govconicet.gov.ar This suggests that the specific membrane properties of these domains, and potentially the domain boundaries themselves, are crucial for optimal enzyme function. nih.gov The activity of various other membrane proteins, including G-protein coupled receptors and ion channels, is also known to be modulated by their partitioning into or exclusion from these PSM-enriched domains. researchgate.net The local lipid composition directly influences protein function, as the chemical activity of lipids like cholesterol changes depending on the surrounding phospholipids (B1166683), which in turn affects lipid binding to proteins and their subsequent activity. nih.gov

| Membrane Property | Effect on Protein | Mechanism of Regulation | Example Protein/Process |

| Increased Acyl Chain Order | Modulates protein conformation | Stabilizes specific protein conformations, alters the energy landscape of functional states. nih.gov | Rhodopsin, Potassium Channels nih.gov |

| Increased Membrane Thickness | Induces conformational changes | Hydrophobic mismatch between the protein's transmembrane domain and the bilayer. plos.org | Stretch-activated channels plos.org |

| Altered Lateral Pressure Profile | Influences protein functional states | Affects the equilibrium of protein conformations, particularly those with anisotropic structural changes. plos.org | General mechanism for many membrane proteins plos.org |

| Protein Sorting/Concentration | Regulates protein-protein interactions | Facilitates or inhibits interactions by concentrating or excluding proteins from the domain. nih.gov | Signaling pathway components researchgate.net |

| Reduced Lateral Diffusion | Modulates interaction kinetics | Slower diffusion within the ordered domain increases the dwell time for protein interactions. nih.govresearchgate.net | Linker for Activation of T cells (LAT) researchgate.net |

| Altered Lipid Chemical Activity | Affects lipid-protein binding | The affinity of a protein for a specific lipid (e.g., cholesterol) is modulated by the surrounding lipid environment. nih.gov | Cholesterol-binding proteins nih.gov |

| Domain Boundaries | Enhances enzyme activity | The interface between ordered and disordered domains can be a site of preferential enzyme activity. nih.gov | Sphingomyelinase nih.govconicet.gov.ar |

Cellular and Molecular Functions of N Palmitoylsphingomyelin

Role in Intracellular Signal Transduction Pathways

N-Palmitoylsphingomyelin is strategically located in the plasma membrane, where its metabolism initiates critical signaling cascades. wikipedia.orghmdb.ca The enzymatic breakdown or synthesis of this sphingolipid generates second messengers that modulate a wide array of cellular responses. wikipedia.orgresearchgate.net

Generation of Lipid Second Messengers (e.g., Ceramide, Diacylglycerol)

A primary signaling function of this compound is its role as a source of potent lipid second messengers. The hydrolysis of this compound by sphingomyelinases (SMases) is a key event, yielding two important signaling molecules: ceramide and phosphocholine (B91661). wikipedia.orgnih.gov Ceramide, in particular, is a central hub in sphingolipid-mediated signaling, initiating numerous downstream effects. oup.comwikipedia.orgnih.gov

Furthermore, the synthesis of this compound from ceramide, a reaction catalyzed by sphingomyelin (B164518) synthase (SMS), concurrently produces diacylglycerol (DAG). wikipedia.orgwikipedia.org DAG itself is a well-established second messenger, famously known for its role in activating protein kinase C (PKC) isoforms. nih.gov This dual generation of ceramide upon hydrolysis and DAG upon synthesis places this compound metabolism at a critical intersection of lipid signaling pathways. wikipedia.orgnih.gov

Table 1: Generation of Second Messengers from this compound Metabolism

| Metabolic Process | Enzyme | Precursor | Products | Key Second Messenger(s) |

| Hydrolysis | Sphingomyelinase (SMase) | This compound | Ceramide, Phosphocholine | Ceramide |

| Synthesis | Sphingomyelin Synthase (SMS) | Ceramide, Phosphatidylcholine | This compound, Diacylglycerol (DAG) | Diacylglycerol (DAG) |

Modulation of Downstream Signaling Cascades

The lipid second messengers generated from this compound metabolism, primarily ceramide, influence a host of downstream signaling cascades. Ceramide has been shown to directly or indirectly regulate the activity of various protein kinases and phosphatases. nih.gov For instance, ceramide can activate protein phosphatases such as Protein Phosphatase 1 (PP1) and PP2A, which in turn dephosphorylate and modulate the activity of key signaling proteins. nih.gov

Ceramide-activated signaling cascades include the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, which is heavily involved in cellular stress responses and apoptosis. oup.comqiagen.com By activating components of this pathway, ceramide can transmit signals from the cell membrane to the nucleus, leading to changes in gene expression that govern cell fate. qiagen.com Additionally, ceramide can influence the PI3K-Akt/PKB signaling pathway, often inhibiting this pro-survival pathway, thereby tipping the cellular balance towards apoptosis. qiagen.com The generation of diacylglycerol during sphingomyelin synthesis can also activate signaling pathways, most notably through the recruitment and activation of protein kinase C (PKC) isoforms. nih.gov

Contribution to T Cell Receptor (TCR) Signaling

Sphingolipid metabolism is integral to the proper functioning of T lymphocytes. nih.gov this compound and its metabolites are involved in the organization of the T cell membrane and the regulation of T Cell Receptor (TCR) signaling. frontiersin.org The TCR is often localized within specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. aai.org

Upon TCR stimulation, sphingomyelinases can be activated, leading to the localized breakdown of sphingomyelin and the generation of ceramide-enriched membrane domains. aai.org This rapid alteration in the lipid environment of the plasma membrane can modulate the clustering of receptors and the recruitment of signaling proteins to the immunological synapse, thereby influencing the strength and duration of TCR signaling. frontiersin.orgaai.org The sphingomyelin cycle, involving the breakdown and resynthesis of sphingomyelin, creates a dynamic signaling hub that regulates calcium signaling, a critical component of T cell activation. researchgate.net Studies have shown that the absence of sphingomyelin synthase, and thus altered sphingomyelin metabolism, can impair TCR signaling. frontiersin.org

Involvement in Cell Proliferation and Cell Survival Mechanisms

The metabolic balance between this compound and its derivatives, particularly ceramide and sphingosine-1-phosphate (S1P), acts as a critical regulator of cell proliferation and survival. creative-proteomics.comfrontiersin.org This balance is often referred to as the "sphingolipid rheostat," where ceramide generally promotes anti-proliferative and pro-apoptotic signals, while S1P, derived from the phosphorylation of sphingosine (B13886) (a breakdown product of ceramide), typically transmits pro-survival and proliferative signals. oatext.comwjgnet.com

This compound itself is considered essential for cell proliferation and growth. nih.govmdpi.com Its presence in the outer leaflet of the plasma membrane contributes to the structural integrity required for dividing cells. nih.gov However, its enzymatic conversion to ceramide by sphingomyelinases can halt the cell cycle and inhibit proliferation. bohrium.com Studies using cell-permeable ceramide analogs have demonstrated their ability to inhibit DNA synthesis and cell growth. bohrium.com Conversely, the conversion of ceramide to sphingomyelin by sphingomyelin synthase is associated with promoting cell proliferation. mdpi.com Therefore, the enzymes that metabolize this compound are key control points in determining whether a cell will grow or cease to proliferate.

Contributions to Cell Differentiation Processes

Sphingolipids, including this compound, play a significant role in guiding cellular differentiation in various tissues. nih.govnih.gov The composition of sphingolipids within a cell membrane changes dynamically during differentiation, indicating their active involvement in this process. royalsocietypublishing.org

In the nervous system, sphingolipid metabolism is crucial for proper brain development, including neuronal differentiation and myelination. royalsocietypublishing.orgfrontiersin.orgepfl.ch During neuronal differentiation, there is a notable shift in the profile of sphingolipids, highlighting their role in processes like axonal outgrowth. royalsocietypublishing.org

In the epidermis, the differentiation of keratinocytes to form the skin's protective barrier is tightly regulated by lipid metabolism. pnas.orgspandidos-publications.com As keratinocytes differentiate, they synthesize and secrete large amounts of lipids, including precursors for ceramides. researchgate.netbiomolther.org this compound is present in the more undifferentiated layers of the epidermis and its conversion to ceramide is a key step in the formation of the lipid barrier in the outermost layer, the stratum corneum. pnas.orgresearchgate.net Specific ceramide species have been shown to induce the differentiation of cultured keratinocytes. pnas.org

Table 2: Research Findings on this compound in Cell Differentiation

| Cell Type | Role of this compound/Metabolites | Research Finding |

| Neurons | Regulation of neuronal growth and differentiation. frontiersin.org | Sphingolipid metabolism is essential for proper brain development and the prevention of neurodegeneration. royalsocietypublishing.orgfrontiersin.org |

| Keratinocytes | Precursor for barrier-forming ceramides. | The transition from sphingomyelin to ceramide is a key event in the terminal differentiation of keratinocytes and the formation of the epidermal barrier. pnas.orgspandidos-publications.comresearchgate.net |

| Embryonic Stem Cells | Remodeling of sphingolipid profile during neural differentiation. | A switch from globosides to gangliosides, which are downstream metabolites of the sphingolipid pathway, is a regulated event during the neural differentiation of embryonic stem cells. nih.govepfl.ch |

Regulation of Apoptosis and Programmed Cell Death

One of the most extensively studied functions of this compound metabolism is its central role in the regulation of apoptosis, or programmed cell death. oup.comnih.gov The hydrolysis of sphingomyelin to generate ceramide is a widely conserved signaling mechanism that can initiate the apoptotic cascade in response to a diverse range of stimuli, including death receptor ligation (e.g., by TNF-α), chemotherapy, and cellular stress. wikipedia.orgnih.govoup.com

Ceramide acts as a pro-apoptotic second messenger through multiple mechanisms. mdpi.commdpi.com It can promote the formation of ceramide-enriched membrane platforms that facilitate the clustering of death receptors, amplifying the apoptotic signal. atsjournals.org Intracellularly, ceramide can directly target mitochondria, altering the mitochondrial outer membrane permeability (MOMP). mdpi.com This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, the executioners of apoptosis. mdpi.comfrontiersin.org

Furthermore, ceramide can activate stress-activated protein kinases and protein phosphatases that modulate the function of Bcl-2 family proteins, further pushing the cell towards apoptosis. qiagen.commdpi.com The balance between pro-apoptotic ceramide and pro-survival sphingomyelin is therefore a critical determinant of cell fate, with an increase in the ceramide-to-sphingomyelin ratio often signaling the commitment to cell death. mdpi.com

Ceramide-Mediated Apoptotic Pathways and Mitochondrial Involvement

This compound is a key precursor to the pro-apoptotic lipid, C16:0-ceramide (palmitoyl ceramide). The enzymatic hydrolysis of this compound by sphingomyelinases yields ceramide, a critical second messenger in the induction of apoptosis, or programmed cell death. The accumulation of intracellular C16:0-ceramide is a common feature in response to various apoptotic stimuli, including tumor necrosis factor-alpha (TNF-α) and oxidative stress. hs-furtwangen.de This elevation of C16:0-ceramide is not merely a byproduct but a necessary component for the execution of apoptosis. hs-furtwangen.de

Mitochondria play a central and crucial role in ceramide-mediated apoptosis. tandfonline.com Ceramide can directly target mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govoup.com This permeabilization is a point of no return in the apoptotic cascade, allowing for the release of pro-apoptotic factors like cytochrome c into the cytosol. tandfonline.com One of the proposed mechanisms for MOMP is the formation of large, stable channels by ceramide molecules self-assembling in the outer mitochondrial membrane. nih.gov These ceramide channels are permeable to proteins, facilitating the release of intermembrane space proteins that trigger the downstream execution phase of apoptosis. nih.gov

Furthermore, C16:0-ceramide influences the activity of Bcl-2 family proteins, which are key regulators of mitochondrial integrity. It can enhance the oligomerization of pro-apoptotic members like Bax and Bak, promoting their insertion into the mitochondrial membrane and subsequent pore formation. tandfonline.compnas.org Studies have shown that the pro-apoptotic function of C16:0-ceramide is linked to its ability to trigger the translocation of Bax from the cytosol to the mitochondria. pnas.org Conversely, ceramide can reduce the function of anti-apoptotic Bcl-2 proteins. tandfonline.com The subcellular location of ceramide generation is critical, with ceramide produced in or transported to the mitochondria being particularly effective at inducing apoptosis. oup.comresearchgate.net The transfer of ceramide from its site of synthesis, such as the endoplasmic reticulum or plasma membrane, to the mitochondria is a key regulatory step in this process. nih.govresearchgate.net

Influence on Receptor-Mediated Apoptosis (e.g., Fas, TNF-α)

The breakdown of this compound into C16:0-ceramide is a significant event in the signaling pathways of death receptors, such as the Fas receptor (also known as CD95 or APO-1) and the tumor necrosis factor receptor 1 (TNFR1). nih.govresearchgate.net These receptors are part of the extrinsic apoptotic pathway, which is initiated by extracellular ligands.

TNF-α-Mediated Apoptosis: The link between TNF-α and C16:0-ceramide is well-documented. Upon TNF-α binding to its receptor, cellular signaling cascades are activated that lead to the hydrolysis of sphingomyelin and the generation of ceramide. hs-furtwangen.denih.govresearchgate.net Specifically, the activation of acid sphingomyelinase (ASMase) is a key event that increases C16:0-ceramide levels, contributing to TNF-α-induced apoptosis in various cell types, including hepatocytes and lung endothelial cells. nih.govresearchgate.netatsjournals.org Studies using inhibitors of ceramide synthesis or cells from ASMase knockout mice have demonstrated that the generation of C16:0-ceramide is crucial for the progression of TNF-α-induced cell death. nih.govnih.govresearchgate.net This ceramide accumulation acts as an upstream effector, leading to events like the loss of focal adhesion kinase (FAK) and activation of caspases. nih.gov The salvage pathway, where sphingosine is re-acylated to form ceramide by ceramide synthases (CerS), particularly CerS6 which produces C16:0-ceramide, has also been identified as essential for TNF-α-induced apoptosis. nih.gov

Fas-Mediated Apoptosis: The Fas receptor is a transmembrane protein that induces apoptosis upon binding with its ligand, FasL. nih.govoatext.com This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes the adaptor protein FADD and procaspase-8, ultimately triggering a caspase cascade. nih.gov While ceramide has been implicated in Fas signaling, the specific role of this compound-derived C16:0-ceramide is less direct compared to its role in the TNF-α pathway. The clustering of Fas receptors into lipid rafts, which are membrane microdomains enriched in sphingomyelin and cholesterol, is considered important for efficient signal transduction. nih.gov The generation of ceramide from sphingomyelin within these rafts can alter the membrane environment, potentially facilitating the aggregation of Fas receptors and the formation of the DISC. Some studies suggest that certain therapeutic agents can induce Fas-mediated apoptosis through the clustering of the receptor in ceramide-enriched membrane platforms. mdpi.com However, further research is needed to fully elucidate the direct and specific involvement of this compound hydrolysis in the core mechanics of Fas-mediated apoptosis.

Age-Dependent Aspects of Apoptosis Modulation

The metabolism of sphingolipids, including this compound, and the cellular response to apoptotic signals can change with age, contributing to the pathophysiology of aging and age-related diseases. frontiersin.orgresearchgate.net

Research indicates that ceramide levels, including long-chain species like C16:0-ceramide, tend to accumulate in various tissues during the aging process. frontiersin.orgfrontiersin.org This age-related increase in ceramide has been observed in the mitochondria of aged animals, which is significant given the central role of mitochondrial ceramide in apoptosis. frontiersin.org The accumulation of C16:0-ceramide has been linked to age-related declines in physical function, such as slower gait, and is implicated in the aging of skeletal muscle. frontiersin.orgfrontiersin.org

A direct link between ceramide and age-dependent apoptosis has been demonstrated in female germ cells (oocytes). An age-dependent acceleration of apoptosis in oocytes is driven by the translocation of ceramide from surrounding somatic cells into the oocyte. sigmaaldrich.comsigmaaldrich.com This finding highlights a specific mechanism where ceramide acts as a key signaling molecule in age-related cell death. Furthermore, senescent cells, which accumulate with age, show a distinct shift in sphingolipid metabolism that favors the accumulation of ceramide. researchgate.net This is due in part to a reduced rate of ceramide conversion to sphingomyelin and a decrease in the activity of acid ceramidase, the enzyme that breaks down ceramide. researchgate.net This buildup of pro-apoptotic ceramide in senescent cells could contribute to the chronic, low-grade inflammation and tissue dysfunction characteristic of aging.

Modulation of Autophagy Pathways

This compound, through its metabolic product C16:0-ceramide, is an important regulator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. nih.govcsic.es Ceramide's role in autophagy is complex, as it can induce both protective autophagy that promotes cell survival and lethal autophagy that leads to cell death. nih.gov

C16:0-ceramide can trigger autophagy through several mechanisms. It is known to block the pro-survival Akt/mTOR signaling pathway, a central inhibitor of autophagy. nih.gov It can also induce starvation-like conditions by downregulating nutrient transporters, thereby activating autophagy. nih.govnih.gov Furthermore, ceramide can promote the expression of key autophagy-related genes, such as Beclin-1, by activating the JNK/c-Jun pathway. nih.gov

Recent studies have uncovered more direct roles for C16:0-ceramide in the autophagic machinery. In colon cancer cells, C16:0-ceramide was found to induce the phosphorylation of the inner nuclear membrane protein Emerin (EMD), leading to its binding with LC3B, a key protein in autophagosome formation. tandfonline.comnih.gov This interaction enhances the formation of autophagosomes, suggesting a novel role for EMD as a facilitator of C16:0-ceramide-induced autophagy. tandfonline.comnih.gov In another context, ceramide that accumulates in mitochondria can directly bind to the autophagosome-associated protein ATG8 and recruit autophagosomes to the damaged mitochondria, leading to their selective removal in a process termed mitophagy. oup.comnih.gov The accumulation of C16:0-ceramide has been shown to be temporally correlated with the appearance of autophagic features in cells undergoing treatment with certain chemotherapeutic agents. researchgate.net

Role in Membrane Trafficking and Vesicle Budding

This compound is a fundamental structural component of cellular membranes, particularly the plasma membrane, where it plays a significant role in organizing membrane domains and regulating membrane trafficking events. dntb.gov.ua Its unique biophysical properties, including a high phase transition temperature and favorable interactions with cholesterol, allow it to form ordered, tightly packed domains within the more fluid glycerophospholipid bilayer. atsjournals.org

These sphingomyelin- and cholesterol-rich microdomains, often referred to as lipid rafts, function as platforms for signal transduction and are deeply involved in membrane sorting and trafficking processes. atsjournals.org They are implicated in the budding of vesicles from donor membranes, a key step in vesicular transport between organelles like the Golgi apparatus and the plasma membrane. The specific lipid composition of these rafts helps to concentrate certain proteins while excluding others, facilitating the selective packaging of cargo into transport vesicles. atsjournals.org

The transport of newly synthesized sphingomyelin from the Golgi apparatus, its primary site of synthesis, to the cell surface is a vesicle-mediated process. However, the vesicles involved in sphingomyelin transport appear to be distinct from those that carry secretory proteins, suggesting specialized trafficking pathways. The enzymatic conversion of this compound to ceramide by sphingomyelinase can dramatically alter the local membrane structure, inducing the formation of ceramide-rich microdomains. This process is not just a consequence of membrane reorganization but can actively drive membrane budding and fusion events. The transport of ceramide itself between the endoplasmic reticulum and the Golgi is mediated by both vesicular and non-vesicular pathways, involving transport proteins like CERT (ceramide transport protein). nih.gov This intricate trafficking ensures that sphingolipids are delivered to the correct cellular locations to perform their structural and signaling functions.

Research Findings on this compound and its Metabolite C16:0-Ceramide

| Cellular Process | Key Findings | Model System | References |

| Apoptosis | C16:0-ceramide accumulation is required for apoptosis induction. | Macrophages, HT-29 cells | hs-furtwangen.de |

| Ceramide forms channels in the mitochondrial outer membrane, releasing pro-apoptotic proteins. | Planar phospholipid membranes | nih.gov | |

| C16:0-ceramide triggers Bax translocation to mitochondria. | HeLa cells | pnas.org | |

| Receptor-Mediated Apoptosis | Activation of acid sphingomyelinase and generation of C16:0-ceramide contribute to TNF-α-induced apoptosis. | Primary hepatocytes (rat, mouse) | nih.govresearchgate.net |

| CerS6/C16:0-ceramide from the salvage pathway is essential for TNF-α-induced cell death. | MCF-7 breast cancer cells | nih.gov | |

| Age-Dependent Apoptosis | Ceramide accumulates in mitochondria of aged animals. | Rat cardiac mitochondria | frontiersin.org |

| Ceramide translocation from cumulus cells to oocytes accelerates age-related apoptosis. | Mouse oocytes | sigmaaldrich.comsigmaaldrich.com | |

| Senescent cells show reduced ceramide conversion to sphingomyelin, leading to ceramide accumulation. | Wi-38 fibroblasts, HUVECs | researchgate.net | |

| Autophagy | C16:0-ceramide induces phosphorylation of Emerin (EMD), which then binds LC3B to enhance autophagosome formation. | Colon cancer cells | tandfonline.comnih.gov |

| Mitochondrial ceramide binds ATG8, recruiting autophagosomes for mitophagy. | Arabidopsis | oup.com | |

| Ceramide induces autophagy by blocking the Akt/mTOR pathway and upregulating Beclin-1. | Various | nih.gov | |

| Membrane Trafficking | This compound and cholesterol form ordered lipid rafts involved in membrane sorting. | General | atsjournals.org |

| Enzymatic conversion of sphingomyelin to ceramide induces the formation of ceramide-rich microdomains. | Model membranes |

Pathophysiological Implications of N Palmitoylsphingomyelin Dysregulation

Association with Lysosomal Storage Disorders: Niemann-Pick Disease

N-Palmitoylsphingomyelin, as a prominent species of sphingomyelin (B164518), is centrally implicated in the pathophysiology of Niemann-Pick disease (NPD), a group of inherited lysosomal storage disorders. mimedb.orgnih.gov The core of NPD types A and B lies in mutations within the SMPD1 gene, which leads to a deficiency of the enzyme acid sphingomyelinase. nih.govmayoclinic.org This enzyme is crucial for the hydrolysis of sphingomyelin into ceramide and phosphocholine (B91661) within the lysosomes. nih.gov

The functional absence or insufficiency of acid sphingomyelinase results in the pathological accumulation of its primary substrate, sphingomyelin, including this compound, within the lysosomes of various cells and tissues. mimedb.orgnih.gov This accumulation is particularly pronounced in macrophages, which become lipid-laden and deposit in organs such as the spleen, liver, lungs, and bone marrow. nih.gov In the brain, this buildup contributes to irreversible neurological damage. mimedb.org The clinical manifestations of Niemann-Pick disease type A, the most severe form, appear in early infancy and include significant enlargement of the liver and spleen (hepatosplenomegaly) and progressive neurodegeneration. nih.govmayoclinic.org

While the direct accumulation of sphingomyelin is characteristic of types A and B, Niemann-Pick disease type C (NPC) involves mutations in the NPC1 or NPC2 genes, which are responsible for intracellular cholesterol transport. nih.govmdpi.com Although the primary defect is in cholesterol trafficking, a secondary consequence is the accumulation of various lipids, including sphingomyelin. mdpi.com Recent research has also identified N-palmitoyl-O-phosphocholineserine (PPCS), a structurally related lipid, as a significant biomarker for NPC, with elevated levels found in the plasma and cerebrospinal fluid of patients. nih.gov A plasma cutoff of 248 ng/mL for PPCS has been shown to identify NPC1 patients with high sensitivity and specificity. nih.gov

Role in Cancer Pathogenesis and Progression

Significant alterations in the levels of this compound and total sphingomyelin have been observed in various cancers, suggesting a role in malignant transformation and progression. A notable finding is that human cancer cells, including glioma cells, exhibit markedly lower levels of sphingomyelin compared to their non-tumor counterparts. laminarpharma.com This reduction in membrane sphingomyelin content is thought to be a necessary modification for the plasma membrane to accommodate the docking of oncoproteins and facilitate the propagation of proliferative signals. laminarpharma.com

The table below summarizes findings on altered this compound (or C16-sphingomyelin) levels in different malignancies.

| Cancer Type | Tissue/Fluid | Observed Change in this compound/Sphingomyelin | Reference |

| Glioma | Tumor Cells | Markedly lower levels of total sphingomyelin compared to non-tumor cells. | laminarpharma.com |

| Prostate Cancer | Plasma | Decreased levels of C16 sphingomyelin. | caymanchem.com |

| Colon Cancer | Tumor Tissue | General decrease in ceramide (a metabolite of sphingomyelin) and increase in S1P. | nih.gov |

| Jurkat (Leukemia), A549 (Lung), 1321N1, SF767 (Glioma) | Cancer Cell Lines | Significantly lower baseline SM content compared to non-tumor MRC-5 cells. | laminarpharma.com |

The dysregulation of this compound levels directly impacts cancer cell survival and growth. Since lower sphingomyelin levels are associated with a tumorigenic phenotype, restoring these levels has been investigated as a therapeutic strategy. laminarpharma.com For example, treatment of various cancer cell lines with 2-hydroxyoleic acid (2OHOA) has been shown to significantly increase the mass of sphingomyelin, which is correlated with cell cycle arrest, differentiation, and autophagy. laminarpharma.com This effect was specific to cancer cells, as the same treatment did not alter sphingomyelin content in non-tumor cells. laminarpharma.com

Dietary sphingolipids, including this compound, have demonstrated protective effects against cancer development in preclinical models. In studies using mice, dietary supplementation with sphingomyelin was found to inhibit the formation of aberrant crypt foci (ACF), which are early markers of colon carcinogenesis. nih.govspandidos-publications.com Specifically, synthetic this compound significantly reduced the number of ACF, suggesting that it can suppress the early stages of colon cancer. nih.govspandidos-publications.com The metabolites of sphingomyelin, such as ceramide and sphingosine (B13886), are believed to mediate this effect by inducing growth arrest and apoptosis in transformed cells. researchgate.netresearchgate.net

The table below details research findings on the impact of modulating this compound levels on cancer cell growth.

| Experimental Model | Treatment/Condition | Key Finding | Reference |

| Human Glioma Cells (U118) | Treatment with 2-hydroxyoleic acid (2OHOA) | Increased sphingomyelin mass, leading to cell cycle arrest and differentiation. | laminarpharma.com |

| DMH-treated CF1 mice (Colon Cancer Model) | Diet supplemented with this compound | Significantly lower number of aberrant crypt foci (ACF) compared to control. | nih.gov |

| Human Colon Cancer Cells (HCT-116, HT-29) | Treatment with sphingolipid compounds | Growth inhibition observed via MTT assay. | acs.org |

This compound plays a crucial role in modulating the susceptibility of cancer cells to apoptosis, primarily through its metabolic product, ceramide. spandidos-publications.comwikipedia.org The hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a well-established second messenger in apoptotic signaling pathways. spandidos-publications.comwikipedia.org Various apoptotic stimuli, including chemotherapy and radiation, can induce the breakdown of sphingomyelin to produce ceramide, which in turn initiates the apoptotic response. nih.gov

Elevating intracellular ceramide levels has been shown to be an effective strategy for inducing apoptosis in cancer cells. nih.gov For instance, treating colon cancer cells with bacterial sphingomyelinase, which hydrolyzes sphingomyelin, leads to an increase in ceramide and subsequent apoptosis. nih.gov Conversely, cancer cells can develop resistance to apoptosis by altering sphingolipid metabolism to reduce ceramide levels, for example, by converting it into glucosylceramide. nih.gov

Furthermore, ceramide has been shown to enhance the effectiveness of other cancer therapies. In TRAIL-resistant colon cancer cells, the combination of C6-ceramide with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) successfully induced apoptosis. nih.gov This suggests that the availability of ceramide, derived from sphingomyelin, can determine a cancer cell's sensitivity to apoptosis-inducing agents. nih.gov The enzyme Ceramide Synthase 6 (CerS6), which generates C16-ceramide from palmitoyl-CoA and sphingosine, has been identified as a key player in influencing susceptibility to TRAIL-induced apoptosis. nih.gov

Impact on Cancer Cell Survival and Growth Regulation

Contributions to Metabolic Disorders

Dysregulation of this compound metabolism is increasingly linked to the development of metabolic disorders, most notably insulin (B600854) resistance. High concentrations of sphingomyelin, particularly within specialized membrane microdomains known as lipid rafts, have been speculated to contribute to insulin resistance. wikipedia.org

Clinical and metabolomic studies have provided more direct evidence for this association. A study performing non-targeted metabolomics identified palmitoyl (B13399708) sphingomyelin (d18:1/16:0) as one of the most significant metabolites differentiating between insulin-sensitive and insulin-resistant individuals, with higher levels being associated with insulin resistance. nih.gov Another large prospective cohort study found that circulating levels of palmitoyl sphingomyelin were significantly associated with cardiovascular disease in individuals with type 2 diabetes. diabetesjournals.org The plasma concentrations of palmitoyl sphingomyelin were markedly higher in diabetic patients with cardiovascular disease compared to those without. diabetesjournals.org

Further research has solidified this link, showing that elevated plasma levels of palmitoyl sphingomyelin predict a higher 10-year risk of death from cardiovascular disease, particularly in adults with diabetes. nih.govresearchgate.net These findings suggest that this compound is not just a passive membrane component but an active participant in metabolic signaling pathways that, when dysregulated, contribute to insulin resistance and its severe cardiovascular complications. diabetesjournals.orgnih.gov

The table below summarizes key findings linking this compound to insulin resistance and related conditions.

| Study Population/Model | Key Finding | Implication | Reference |

| Insulin-sensitive vs. Insulin-resistant individuals | Palmitoyl sphingomyelin (d18:1/16:0) levels were significantly higher in the insulin-resistant group. | This compound is a biomarker for insulin resistance. | nih.gov |

| Individuals with Type 2 Diabetes | Circulating palmitoyl sphingomyelin was strongly associated with the presence of cardiovascular disease (CVD). | Higher this compound is linked to diabetic cardiovascular complications. | diabetesjournals.org |